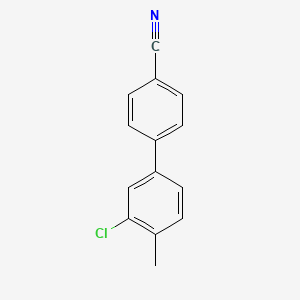

![molecular formula C5H2BrN3O2S B566878 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid CAS No. 1373253-24-7](/img/structure/B566878.png)

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid” is a chemical compound with the molecular formula C5H2BrN3O2S . It is used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

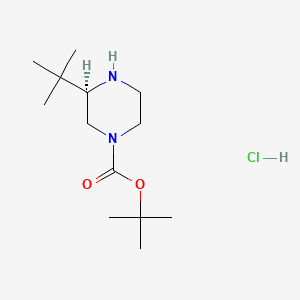

The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been reported in the literature . The process involves the design, in silico ADMET prediction, and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .

Molecular Structure Analysis

The molecular structure of “2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid” is characterized by the presence of bromine, nitrogen, oxygen, and sulfur atoms. The compound has a molecular weight of 248.06 g/mol . The InChI code for this compound is 1S/C5H2BrN3O2S.BrH/c6-4-8-9-1-2 (3 (10)11)7-5 (9)12-4;/h1H, (H,10,11);1H .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid” include a molecular weight of 328.97 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The compound has a topological polar surface area of 95.7 Ų and a complexity of 217 .

Wissenschaftliche Forschungsanwendungen

Biological Activity and Pharmacological Potential

Heterocyclic Systems with 1,3,4-Thiadiazole 1,3,4-Thiadiazole and its derivatives, like 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid, are recognized for their wide spectrum of pharmacological activities. These compounds serve as essential heterocycles in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. These heterocyclic systems offer extensive possibilities for chemical modification, enhancing their pharmacological potential. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various other heterocycles often results in a synergistic effect, making them significant structural matrices for new drug-like molecule construction (Lelyukh, 2019).

Heterocyclic Chemistry and Drug Synthesis

Synthesis and Importance of 2-(thio)ureabenzothiazoles The synthesis of 2-(thio)ureabenzothiazoles, which are significant in medicinal chemistry, demonstrates the importance of heterocyclic compounds in drug development. These compounds exhibit a broad spectrum of biological activities, including antifungal, antiviral, and herbicidal properties. Their synthesis, involving reactions with various electrophilic reagents, showcases the versatility of heterocyclic chemistry in creating pharmacologically active compounds (Rosales-Hernández et al., 2022).

Synthetic Strategies and Biological Activities

Thiadiazole Derivatives as Potential Therapeutic Agents Thiadiazoles are vital in pharmaceutical applications due to their broad spectrum of biological activities. They are valuable in organic synthesis, serving as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The synthesis and exploration of thiadiazole compounds continue to be a focus for researchers globally, with the aim of developing more effective and safer therapeutic agents (Asif, 2016).

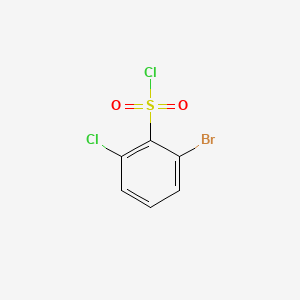

Safety and Hazards

Safety data for “2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid” suggests that it should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Zukünftige Richtungen

The future directions for research on “2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid” could involve further exploration of its synthesis, characterization, and potential applications. The compound’s selective inhibition of Mycobacterium tuberculosis suggests potential for development as an antimicrobial agent .

Wirkmechanismus

Target of Action

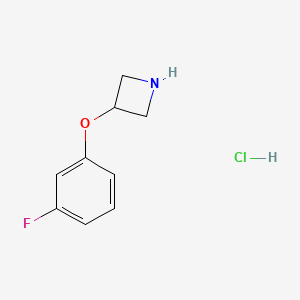

The primary targets of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers for the purpose of studying its potential biological effects .

Mode of Action

It’s synthesized using a multistep approach which starts by cyclization of thiosemicarbazide with a carboxylic acid to give 2-amino [1,3,4]thiadiazoles which were further treated with 2-haloketones to give imidazo [2,1-b] [1,3,4]thiadiazoles .

Result of Action

The molecular and cellular effects of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid’s action are currently unknown

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Eigenschaften

IUPAC Name |

2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3O2S/c6-4-8-9-1-2(3(10)11)7-5(9)12-4/h1H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJRPAZEAZYPEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N1N=C(S2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719211 |

Source

|

| Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373253-24-7 |

Source

|

| Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)

![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)

![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)

![5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro](/img/structure/B566815.png)